molecular formula C8H8N2OS B13755139 Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) CAS No. 78648-60-9

Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)

Cat. No.: B13755139
CAS No.: 78648-60-9
M. Wt: 180.23 g/mol
InChI Key: DLQNUUQLNLVDSY-UHFFFAOYSA-N
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Description

Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) is a heterocyclic compound that belongs to the thieno[3,4-B]pyrazine family. This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrazine ring. The presence of the 1-oxide group adds to its unique chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide typically involves the preparation of 2,3-disubstituted thieno[3,4-B]pyrazines. A general synthetic route includes the reaction of appropriate organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to synthesize the desired compound . Another method involves direct arylation polymerization, which has been used to synthesize thieno[3,4-B]pyrazine-based alternating conjugated polymers .

Industrial Production Methods

Industrial production methods for thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide are not extensively documented. the methods used in laboratory synthesis, such as direct arylation polymerization, can be scaled up for industrial applications. This involves optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The presence of the 1-oxide group suggests that the compound can undergo further oxidation reactions.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide include organocuprates, oxalyl chloride, and various arylating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct arylation polymerization can yield alternating conjugated polymers with thieno[3,4-B]pyrazine units .

Scientific Research Applications

Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s electron-donating and electron-accepting properties make it suitable for use in donor-acceptor polymeric materials . These interactions are crucial for its applications in organic electronics and other fields.

Comparison with Similar Compounds

Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as:

The uniqueness of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide lies in its 1-oxide group, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

78648-60-9

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

2,3-dimethyl-4-oxidothieno[3,4-b]pyrazin-4-ium

InChI

InChI=1S/C8H8N2OS/c1-5-6(2)10(11)8-4-12-3-7(8)9-5/h3-4H,1-2H3

InChI Key

DLQNUUQLNLVDSY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CSC=C2[N+](=C1C)[O-]

Origin of Product

United States

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